molecular formula C15H17F3N4O4 B2668371 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097914-24-2

1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2668371
CAS No.: 2097914-24-2
M. Wt: 374.32
InChI Key: LKUMSXXWBXFMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring an imidazolidine-2,4-dione core, a piperidine ring substituted with a 5-methyl-1,2-oxazole-4-carbonyl group, and a 2,2,2-trifluoroethyl side chain.

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O4/c1-9-11(6-19-26-9)13(24)20-4-2-10(3-5-20)21-7-12(23)22(14(21)25)8-15(16,17)18/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUMSXXWBXFMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperidine and imidazolidine-2,4-dione moieties. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs with different biological activities.

Scientific Research Applications

1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of imidazolidine-dione, oxazole, and trifluoroethyl moieties. Below is a comparative analysis with related molecules:

Compound Name Key Structural Features Reported Bioactivity Molecular Weight (g/mol)
Target Compound Imidazolidine-2,4-dione + oxazole-piperidine + CF3CH2 Hypothesized kinase inhibition (based on oxazole-piperidine analogs) ~409.34*
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Benzimidazole + piperidine + fluorophenyl/methoxyphenyl Kinase inhibition (e.g., EGFR, VEGFR2) 511.68
2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one Isoxazolone + hydroxypiperidine Antibacterial activity (against S. aureus) 268.29
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile Pyrido-benzimidazole + piperazine + fluorobenzyl Anticancer activity (apoptosis induction in leukemia cells) 511.68

*Calculated based on molecular formula C17H18F3N3O4 .

Key Findings

Bioactivity Predictions :

  • The target compound’s oxazole-piperidine moiety is structurally analogous to kinase inhibitors (e.g., EGFR/VEGFR2 inhibitors) . Computational models suggest that the trifluoroethyl group may enhance binding affinity to hydrophobic enzyme pockets .
  • Compared to the isoazolone-piperidine derivative (268.29 g/mol), the target compound’s higher molecular weight (~409 g/mol) may improve target selectivity but reduce solubility, necessitating formulation optimization .

Metabolic Stability: The trifluoroethyl substituent in the target compound likely confers greater metabolic stability than non-fluorinated analogs (e.g., benzimidazole derivatives in ), as fluorination reduces oxidative degradation by cytochrome P450 enzymes.

Antibacterial Potential: While the isoazolone-piperidine compound exhibits direct antibacterial effects , the target compound’s imidazolidine-dione core may act via a distinct mechanism, possibly interfering with bacterial cell-wall synthesis enzymes.

Biological Activity

1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097914-24-2) is a complex organic compound featuring a unique combination of heterocyclic structures. Its molecular formula is C15H17F3N4O4C_{15}H_{17}F_{3}N_{4}O_{4} with a molecular weight of approximately 374.31 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities.

Chemical Structure

The chemical structure of the compound includes:

  • A piperidine ring which is known for its role in drug design.
  • An imidazolidine-2,4-dione moiety , contributing to its biological activity.
  • A trifluoroethyl group , which may enhance lipophilicity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors crucial for cellular processes. The presence of the oxazole and piperidine rings suggests potential inhibition of certain biological pathways, possibly affecting signal transduction or metabolic processes.

Antimicrobial Activity

Initial studies indicate that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Research into related compounds has highlighted their potential as anticancer agents. The imidazolidine and piperidine frameworks are known to engage in interactions that can lead to apoptosis in cancer cells. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's structure allows for potential enzyme inhibition. For example, derivatives with similar functional groups have been studied for their inhibitory effects on enzymes like xanthine oxidase and other targets relevant to cancer metabolism and inflammation.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with structural similarities to this compound showed significant cytotoxicity and induced apoptotic pathways .
  • Antimicrobial Efficacy : Research on related imidazolidine derivatives demonstrated effective inhibition against a range of pathogenic bacteria. The studies employed disc diffusion methods to assess the antimicrobial activity .
  • Enzyme Activity : In vitro assays have shown that compounds with similar structures inhibit xanthine oxidase activity, which is crucial in managing gout and other inflammatory conditions .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited xanthine oxidase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring via cyclization of β-diketones with hydroxylamine derivatives. Subsequent coupling of the oxazole-carbonyl intermediate with a piperidine derivative (e.g., via amide bond formation) is critical. Final imidazolidine-dione assembly may require cyclization under acidic or basic conditions. Key parameters include temperature control (70–100°C for oxazole formation) and stoichiometric precision during coupling steps to avoid side products .

Q. How can spectroscopic and chromatographic techniques validate the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoroethyl group at C3 of imidazolidine-dione) and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peak matching C₁₉H₂₂F₃N₃O₄).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) assesses purity (>95% by area normalization). Reference standards of intermediates (e.g., oxazole-piperidine precursor) aid in peak identification .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model interactions with water molecules to estimate logP (lipophilicity) and pKa. Density Functional Theory (DFT) calculations evaluate electron distribution in the trifluoroethyl group, predicting susceptibility to hydrolysis. Solubility parameters (Hansen solubility parameters) guide solvent selection for formulation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence target binding compared to ethyl or methyl analogs?

  • Methodological Answer : Perform competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) with analogs substituted at the imidazolidine C3 position. The trifluoroethyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets (e.g., in enzymes like PDE inhibitors), as shown by ΔΔG values from isothermal titration calorimetry (ITC). Compare with ethyl/methyl analogs to quantify steric and electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of IC₅₀ values from diverse assays (e.g., enzyme inhibition vs. cell-based assays). Variables to standardize:

  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5), ion concentration (Mg²⁺/Ca²⁺).
  • Cell Lines : Use isogenic lines to control for genetic variability.
  • Data Normalization : Reference to positive/negative controls (e.g., staurosporine for kinase inhibition). Statistical tools (ANOVA, Bland-Altman plots) identify systematic biases .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess metabolic stability?

  • Methodological Answer :

  • Animal Models : Administer the compound (IV/oral) to rodents and collect plasma at intervals (0–24 hrs). Quantify via LC-MS/MS.
  • Metabolite Identification : Use hepatic microsomes + NADPH to simulate Phase I metabolism. Key metabolites (e.g., hydroxylated piperidine) are characterized by MS/MS fragmentation patterns.
  • CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6 using fluorogenic substrates, as trifluoroethyl groups may alter metabolic pathways .

Q. What crystallographic techniques elucidate polymorphic forms, and how do they impact bioavailability?

  • Methodological Answer : Single-crystal X-ray diffraction identifies dominant polymorphs (e.g., Form I vs. II). Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing density with dissolution rates. Co-crystallization with cyclodextrins may enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.